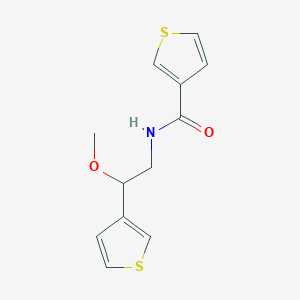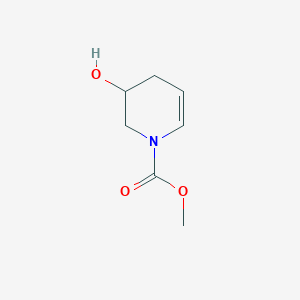![molecular formula C21H19N5O3 B2516758 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide CAS No. 1788948-82-2](/img/structure/B2516758.png)
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide is a complex organic compound with potential applications in medicinal and biochemical research. This compound belongs to a class of chemicals known for their biological activity, making them of significant interest in the development of pharmaceuticals and therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide involves a multi-step organic synthesis process. The initial step typically includes the formation of the pyrimidinone ring, followed by the introduction of the imidazo[1,2-a]pyridine moiety through a coupling reaction. The final step involves the attachment of the propanamide group under controlled conditions to ensure high yield and purity.
Industrial Production Methods: For industrial-scale production, the process must be optimized to maximize efficiency and cost-effectiveness. This often involves the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Purification of the final product is achieved through crystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce new functional groups, which may enhance its biological activity.
Reduction: Reduction reactions can be used to modify the functional groups attached to the compound, potentially altering its pharmacokinetic properties.
Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the compound, facilitating the creation of analogs with diverse properties.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation agents such as chlorine (Cl2) and bromine (Br2) are often employed.
Major Products: The major products formed depend on the specific reactions and conditions used, but they typically include various derivatives of the original compound with altered functional groups, which can be analyzed for their biological activities.
Wissenschaftliche Forschungsanwendungen
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, studying reaction mechanisms.
Biology: Investigated for its potential to inhibit specific enzymes or receptors, modulating biological pathways.
Medicine: Explored as a potential therapeutic agent for diseases such as cancer, due to its ability to interact with cellular targets.
Industry: Utilized in the development of novel materials and chemical processes, owing to its unique chemical structure.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets within the cell. These targets often include enzymes, receptors, or nucleic acids, leading to the modulation of biochemical pathways. The pyrimidinone and imidazo[1,2-a]pyridine moieties are particularly crucial in binding to these targets, allowing the compound to alter their activity and influence cellular processes.
Vergleich Mit ähnlichen Verbindungen
When compared to other compounds with similar structures, 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide stands out due to its unique combination of functional groups, which confer distinct biological activities. Similar compounds include:
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide
8-methylimidazo[1,2-a]pyridine-2-carboxamide
These related compounds share some structural features but differ in their specific substitutions and biological effects, highlighting the importance of this compound in scientific research.
So, what do you think?
Eigenschaften
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-14-5-4-10-26-13-17(23-20(14)26)15-6-2-3-7-16(15)22-18(27)8-11-25-12-9-19(28)24-21(25)29/h2-7,9-10,12-13H,8,11H2,1H3,(H,22,27)(H,24,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXCBNVZHJTTQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)CCN4C=CC(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-chlorophenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2516675.png)

![2-[5-chloro-4-(4-methylpiperidin-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide](/img/structure/B2516677.png)



![2-[5-(aminomethyl)-1h-1,2,4-triazol-3-yl]propan-2-ol hydrochloride](/img/structure/B2516684.png)
![2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2516685.png)






